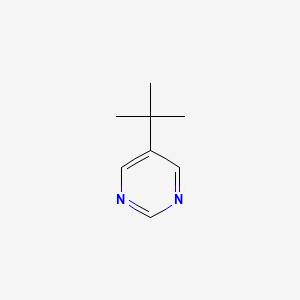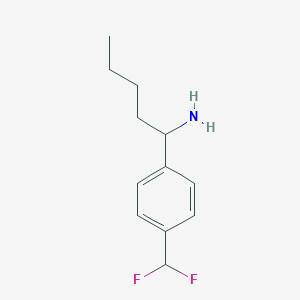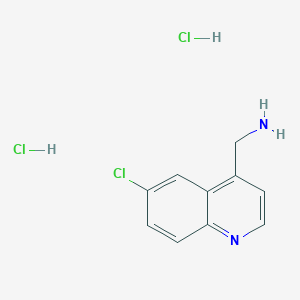
(6-Chloroquinolin-4-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloroquinolin-4-yl)methanaminedihydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloroquinolin-4-yl)methanaminedihydrochloride typically involves the reaction of 6-chloroquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and recrystallization are used to purify the final product .
化学反应分析
Types of Reactions: (6-Chloroquinolin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
(6-Chloroquinolin-4-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
作用机制
The mechanism of action of (6-Chloroquinolin-4-yl)methanaminedihydrochloride involves its interaction with various molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of (6-Chloroquinolin-4-yl)methanaminedihydrochloride.
7-Chloroquinoline: Another derivative with similar biological activities
Uniqueness: (6-Chloroquinolin-4-yl)methanaminedihydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
属性
分子式 |
C10H11Cl3N2 |
|---|---|
分子量 |
265.6 g/mol |
IUPAC 名称 |
(6-chloroquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9ClN2.2ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;;/h1-5H,6,12H2;2*1H |
InChI 键 |
YUJDLIFUACGXAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
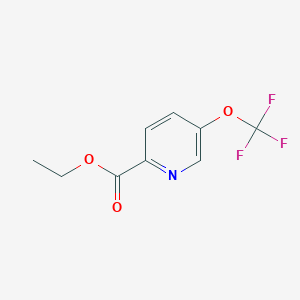
![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
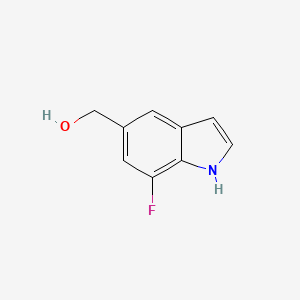

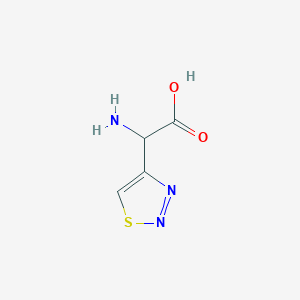
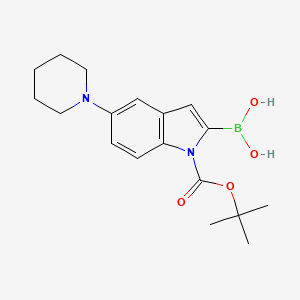

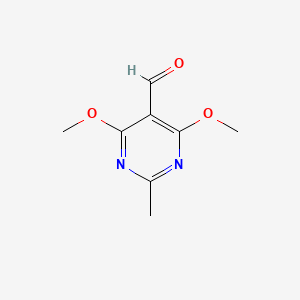
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
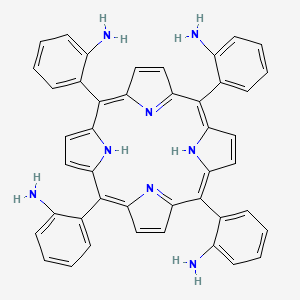
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
